

Spectroscopic Analysis of (R)-(+)-1-(4-Methylphenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-(+)-1-(4-Methylphenyl)ethylamine
Cat. No.:	B1353335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chiral amine, **(R)-(+)-1-(4-Methylphenyl)ethylamine**. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for the acquisition of the cited spectroscopic data are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(R)-(+)-1-(4-Methylphenyl)ethylamine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.23	d	2H	Ar-H
7.12	d	2H	Ar-H
4.10	q	1H	CH-NH ₂
2.31	s	3H	Ar-CH ₃
1.55	br s	2H	NH ₂
1.35	d	3H	CH-CH ₃

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
143.9	Ar-C (quaternary)
136.0	Ar-C (quaternary)
129.1	Ar-CH
126.3	Ar-CH
50.8	CH-NH ₂
24.9	CH-CH ₃
21.0	Ar-CH ₃

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Description of Vibration
3360-3280	N-H stretch (primary amine)
3080-3020	C-H stretch (aromatic)
2960-2850	C-H stretch (aliphatic)
1615	N-H bend (scissoring)
1515, 1450	C=C stretch (aromatic ring)
810	C-H bend (out-of-plane, p-disubstituted)

Table 4: Mass Spectrometry Data

m/z Ratio	Relative Intensity	Proposed Fragment
135	Moderate	[M] ⁺ (Molecular Ion)
120	High	[M-CH ₃] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- (R)-(+)-1-(4-Methylphenyl)ethylamine
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

- NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **(R)-(+)-1-(4-Methylphenyl)ethylamine** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
 - Gently swirl the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

- Instrument Setup:

- Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
 - Lock onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.

- ¹H NMR Acquisition:

- Set the spectral width to approximately 16 ppm.
 - Use a standard pulse sequence (e.g., zg30).
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
 - Reference the spectrum to the TMS signal at 0 ppm.

- ¹³C NMR Acquisition:

- Switch the spectrometer to the ^{13}C nucleus frequency.
- Set the spectral width to approximately 240 ppm.
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Process the data similarly to the ^1H spectrum, referencing to the CDCl_3 triplet at 77.16 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional groups.

Materials:

- **(R)-(+)-1-(4-Methylphenyl)ethylamine**
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Isopropanol or ethanol for cleaning
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

- Sample Analysis:
 - Place a single drop of **(R)-(+)-1-(4-Methylphenyl)ethylamine** directly onto the center of the ATR crystal.
 - If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The instrument software will automatically subtract the background spectrum.
- Cleaning:
 - After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and then cleaning with isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **(R)-(+)-1-(4-Methylphenyl)ethylamine**
- A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)
- GC-MS instrument equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent)
- Autosampler vials with caps

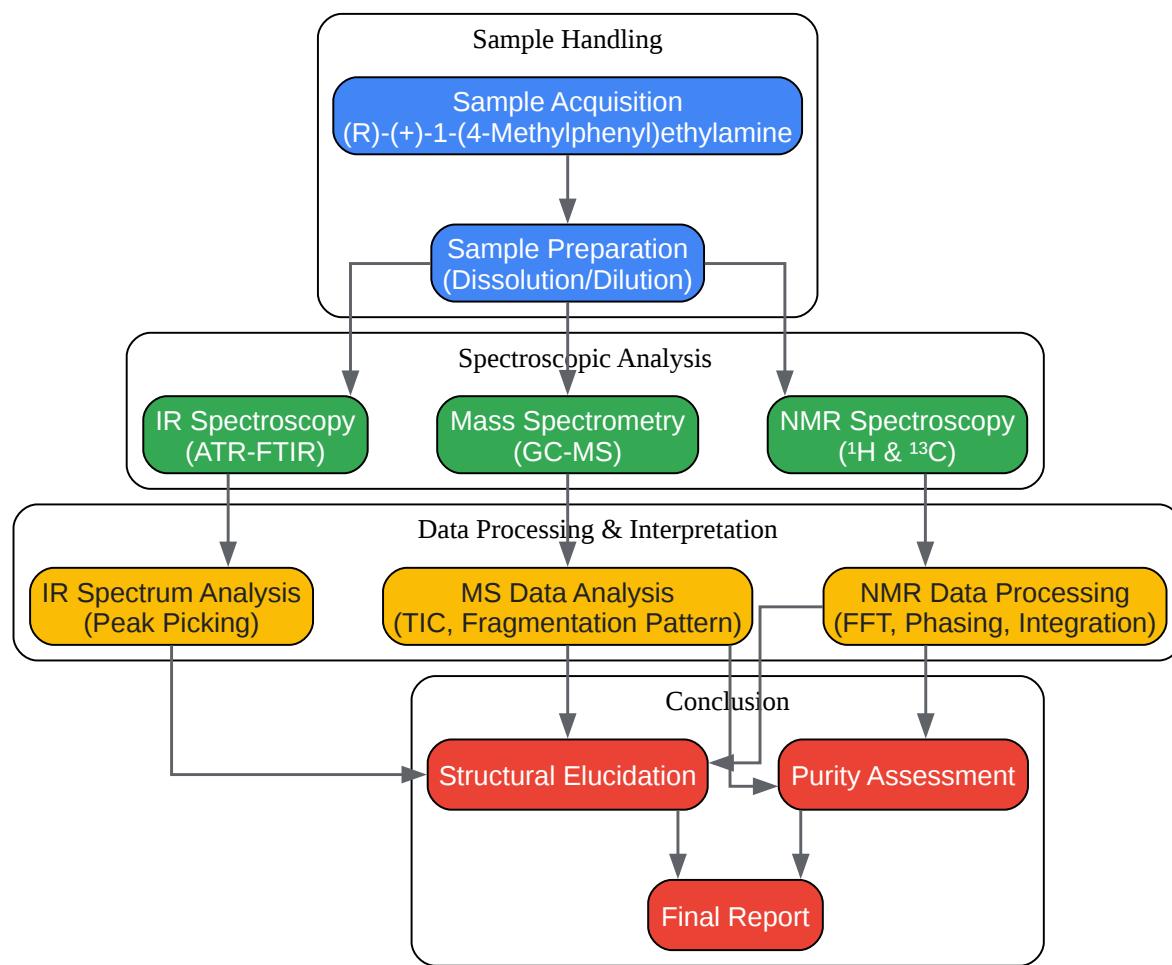
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **(R)-(+)-1-(4-Methylphenyl)ethylamine** (e.g., 1 mg/mL) in the chosen solvent.

- Transfer the solution to an autosampler vial.
- GC-MS Instrument Setup:
 - Injector: Set to a temperature of 250 °C. Use a split injection mode (e.g., split ratio of 50:1).
 - Column: Use a suitable temperature program, for example:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/minute.
 - Final hold: Hold at 280 °C for 5 minutes.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
 - Mass Spectrometer:
 - Set the transfer line temperature to 280 °C.
 - Set the ion source temperature to 230 °C.
 - Use electron ionization (EI) at 70 eV.
 - Scan a mass range of m/z 40-400.
- Analysis:
 - Inject 1 µL of the prepared sample into the GC-MS.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **(R)-(+)-1-(4-Methylphenyl)ethylamine**.
 - Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral amine like **(R)-(+)-1-(4-Methylphenyl)ethylamine**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of a Chiral Amine.

- To cite this document: BenchChem. [Spectroscopic Analysis of (R)-(+)-1-(4-Methylphenyl)ethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353335#spectroscopic-data-of-r-1-4-methylphenyl-ethylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com